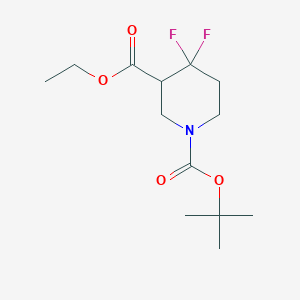

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate (CAS: 1356339-26-8) is a fluorinated piperidine derivative with the molecular formula C₁₃H₂₁F₂NO₄ and a molecular weight of 293.31 g/mol. It features a piperidine ring substituted with two fluorine atoms at the 4-position, a tert-butyl ester at the 1-position, and an ethyl ester at the 3-position. This compound is typically stored under refrigerated conditions (2–8°C) to maintain stability . Its synthesis likely involves fluorination of a precursor, such as 4-oxopiperidine derivatives, using reagents like DAST or Deoxo-Fluor, followed by esterification steps .

Fluorinated piperidines are critical intermediates in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability. The tert-butyl and ethyl ester groups contribute to steric bulk and modulate solubility, making this compound a versatile building block in drug discovery .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNXOQRUXIFXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154576 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-70-1 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Route

| Step Number | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting from 4-piperidone or 4-piperidone derivatives | Base-catalyzed cyclization or ring closure | Formation of piperidine ring with keto group at C-4 |

| 2 | Geminal difluorination at C-4 | Use of electrophilic fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® | Introduction of two fluorine atoms at C-4 position |

| 3 | Protection/esterification of nitrogen (N-1) and C-3 carboxyl groups | Reaction with tert-butyl chloroformate (Boc2O) for N-protection; ethyl chloroformate or ethanol for esterification | Formation of tert-butyl and ethyl ester groups at N-1 and C-3 respectively |

| 4 | Purification | Chromatography, crystallization | Isolation of pure 1-tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate |

This route is consistent with the known synthetic approaches for fluorinated piperidine derivatives and is optimized for yield and purity in research-scale synthesis.

Industrial Considerations

- Scaling Up: Industrial synthesis involves scaling the above reactions with optimized catalysts and solvents to maximize yield and minimize side products.

- Purification: Techniques such as recrystallization, preparative HPLC, or distillation are employed to achieve high purity.

- Safety: Fluorinating agents require careful handling due to their reactivity and toxicity.

Comparative Synthetic Routes and Related Compounds

Several structurally related compounds, such as 1-tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate, follow similar synthetic principles but differ in alkyl substituents at C-3, demonstrating the flexibility of the synthetic approach.

| Compound Name | Key Differences | Synthetic Variation |

|---|---|---|

| This compound | Ethyl group at C-3 | Esterification with ethanol or ethyl chloroformate |

| 1-tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | Methyl group at C-3 | Use of methylating agents or methyl esters |

| 1-tert-butyl 3-ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate | Additional cyanomethyl group at C-3 | Additional substitution step involving cyanomethylation |

These variations illustrate the modular nature of the synthetic methods for this class of compounds.

Research Findings and Data Summary

Reaction Yields and Conditions

| Step | Yield (%) | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Hydrogenation (related amine synthesis) | 99 | 40 | 50 | 24 | Pd/C catalyst in ethanol |

| Fluorination | 70-85 | 0 to 25 | Atmospheric | 2-6 | Use of DAST or Deoxo-Fluor® |

| Esterification | 80-95 | Room temperature | Atmospheric | 1-4 | Boc2O and ethyl chloroformate |

These data reflect typical optimized laboratory conditions for the synthesis of fluorinated piperidine esters and related derivatives.

Purity and Characterization

- Purity is generally ≥95% after purification.

- Characterization methods include NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy.

- Structural confirmation via X-ray crystallography is common for novel derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups play a crucial role in enhancing its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Physical and Chemical Properties

- Fluorine Impact: The 4,4-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This enhances membrane permeability and resistance to oxidative metabolism .

- Ester Groups : The tert-butyl ester provides steric protection against hydrolysis, while the ethyl ester balances solubility and reactivity. Methyl esters (e.g., CAS 1255667-06-1) are more prone to hydrolysis .

Biological Activity

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate is a chemical compound with potential biological activities that warrant investigation. This article aims to summarize the available research findings, including its chemical properties, biological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 271.31 g/mol. The compound has a melting point of 64 °C and is typically characterized by its high purity levels (≥97% by HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁F₂N O₅ |

| Molecular Weight | 271.31 g/mol |

| Melting Point | 64 °C |

| Purity | ≥97% (by HPLC) |

Antitumor Activity

A study focusing on piperidine derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines. These findings suggest that the structural characteristics of this compound may also contribute to similar effects .

Antimicrobial Properties

Piperidine derivatives have been noted for their antimicrobial properties. Research indicates that compounds with fluorinated substituents often exhibit increased activity against various pathogens due to enhanced lipophilicity and membrane permeability .

Case Studies

Several case studies have highlighted the biological implications of piperidine derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. Results indicated that fluorinated derivatives displayed significant cytotoxicity compared to non-fluorinated counterparts .

- Antimicrobial Evaluation : Research assessing the antimicrobial activity of piperidine compounds found that modifications at the nitrogen atom significantly influenced antibacterial efficacy. This suggests that similar modifications in this compound could enhance its antimicrobial properties .

Discussion

The biological activity of this compound appears promising based on its structural analogs and the known activities of related compounds. Its potential applications in drug development could be significant, particularly in oncology and infectious disease treatment.

Q & A

Basic Questions

Q. What are the key methodologies for synthesizing 1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate?

- Answer : The synthesis typically involves multi-step reactions with careful optimization of conditions. For example:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -71°C) to activate intermediates .

- Step 2 : Fluorination via electrophilic or nucleophilic agents to introduce difluoro groups at the 4-position of the piperidine ring.

- Step 3 : Carboxylation using tert-butyl and ethyl chloroformates under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures.

- Yield Optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., 24.52% yield improved via Cs₂CO₃-mediated coupling at 100°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Fluorine (¹⁹F NMR) is essential for verifying difluoro groups .

- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₄H₂₂F₂NO₄: calc. 324.15) .

- X-ray Crystallography : SHELX software for resolving crystal structures, especially for stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods during synthesis or handling of volatile intermediates.

- Emergency Measures : Immediate access to eye-wash stations and emergency showers .

Advanced Research Questions

Q. How can reaction yields be optimized for the difluorination step in synthesis?

- Answer :

- Catalyst Screening : Evaluate fluorinating agents (e.g., Selectfluor® vs. DAST) for efficiency and selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination kinetics, while THF improves solubility of intermediates .

- Temperature Control : Slow warming from -78°C to room temperature minimizes side reactions (e.g., elimination) .

- Monitoring : Use in-situ ¹⁹F NMR to track fluorination progress and adjust reagent equivalents dynamically.

Q. How do steric and electronic factors influence the stereochemical outcome of the piperidine ring?

- Answer :

- Steric Effects : The tert-butyl group imposes axial preference, directing ethyl carboxylate to equatorial positions. Computational modeling (DFT) predicts energy minima for diastereomers .

- Electronic Effects : Electron-withdrawing difluoro groups stabilize chair conformations, reducing ring puckering. X-ray data (SHELXL-refined) validate these predictions .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if unintended racemization occurs .

Q. How can contradictions in solubility data (experimental vs. computational predictions) be resolved?

- Answer :

- Experimental Validation : Measure solubility in multiple solvents (e.g., DCM, EtOAc, water) via gravimetric or UV-Vis methods.

- Computational Adjustments : Refine COSMO-RS models by incorporating hydrogen-bonding parameters for carbamate and fluorine groups .

- Crystallinity Impact : Amorphous vs. crystalline forms (confirmed via PXRD) significantly affect solubility; annealing or milling alters morphology .

Q. What strategies ensure the compound’s stability under varying storage conditions?

- Answer :

- Temperature : Store at -20°C in inert atmosphere (argon) to prevent hydrolysis of tert-butyl esters .

- Light Sensitivity : Amber glass vials reduce photodegradation; monitor via periodic HPLC purity checks .

- Humidity Control : Desiccants (silica gel) in storage containers mitigate moisture-induced ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.